1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
Overview
Description
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 and a molecular weight of 281.02 g/mol . This compound is characterized by the presence of fluorine, iodine, methyl, and nitro substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Fluoro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis routes, including halogenation, nitration, and methylation reactions. These processes often require the use of catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and iodine.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Fluoro-2-iodo-5-methyl-4-aminobenzene, while oxidation of the methyl group produces 1-Fluoro-2-iodo-4-nitrobenzoic acid .
Scientific Research Applications
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various molecular targets. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating substitution reactions . The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodo-5-methyl-2-nitrobenzene: This compound has a different substitution pattern, which affects its reactivity and applications.
1-Fluoro-2-iodo-4-methyl-5-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
1-fluoro-2-iodo-5-methyl-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEVXZFONRKZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.